tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate
Overview
Description
tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate is an organic compound with the molecular formula C14H21NO3. It is a derivative of carbamate, featuring a tert-butyl group, a hydroxymethyl group, and a benzyl group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate typically involves the reaction of 4-(hydroxymethyl)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-(Carboxymethyl)benzyl(methyl)carbamate.
Reduction: 4-(Hydroxymethyl)benzylamine.
Substitution: Various substituted benzyl carbamates depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in peptide synthesis and other organic transformations .
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis and other related processes .
Medicine
In medicine, derivatives of this compound are explored for their potential as prodrugs. The carbamate group can be hydrolyzed in vivo to release active pharmaceutical agents, enhancing drug delivery and bioavailability .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it a valuable intermediate in the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate involves the hydrolysis of the carbamate group to release the corresponding amine and carbon dioxide. This reaction is catalyzed by enzymes such as carbamate hydrolases, which facilitate the cleavage of the carbamate bond. The released amine can then participate in various biochemical pathways, exerting its effects on molecular targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
Benzyl carbamate: Another carbamate derivative with similar protecting group properties.
tert-Butyl-N-methylcarbamate: A related compound with a methyl group on the nitrogen atom.
Uniqueness
tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate is unique due to the presence of both a hydroxymethyl group and a benzyl group. This combination imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and biochemical research .
Properties
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]-N-methylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)9-11-5-7-12(10-16)8-6-11/h5-8,16H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMVAYDGKFONJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729186 | |
Record name | tert-Butyl {[4-(hydroxymethyl)phenyl]methyl}methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774238-90-3 | |
Record name | tert-Butyl {[4-(hydroxymethyl)phenyl]methyl}methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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